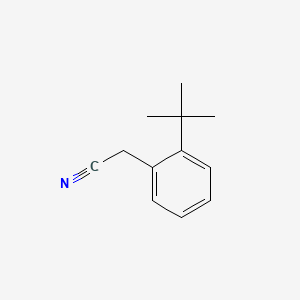
Benzeneacetonitrile, 2-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetonitrile, 2-(1,1-dimethylethyl)- is an organic compound with a complex structure that includes a benzene ring, an acetonitrile group, and a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- typically involves the reaction of benzyl cyanide with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
In industrial settings, the production of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetonitrile, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the nitrile group.
Substitution: Halogens and other electrophiles can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzeneacetonitrile, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzeneacetonitrile
- Benzeneacetonitrile, 2-methyl-
- Benzeneacetonitrile, 2-ethyl-
Uniqueness
Benzeneacetonitrile, 2-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which significantly alters its chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound in various applications.
Propriétés
Numéro CAS |
72269-54-6 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-(2-tert-butylphenyl)acetonitrile |
InChI |
InChI=1S/C12H15N/c1-12(2,3)11-7-5-4-6-10(11)8-9-13/h4-7H,8H2,1-3H3 |
Clé InChI |
QCOBYVFHJPONNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



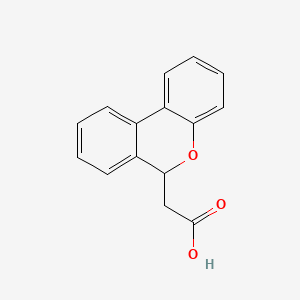
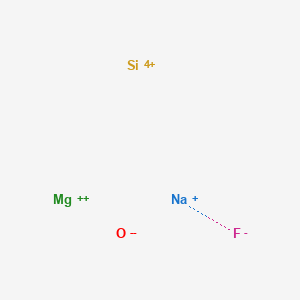

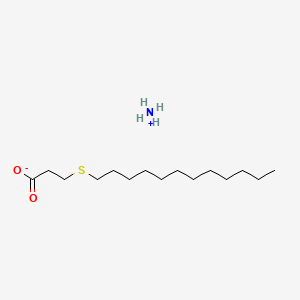
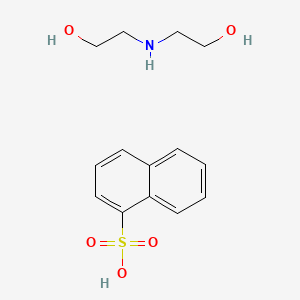
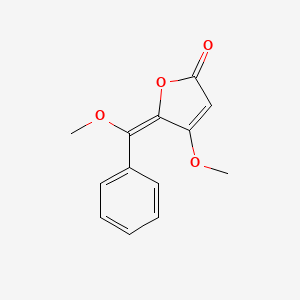
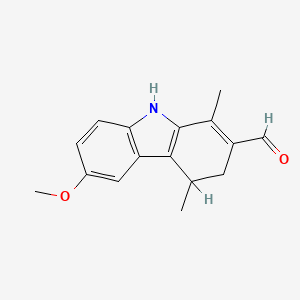
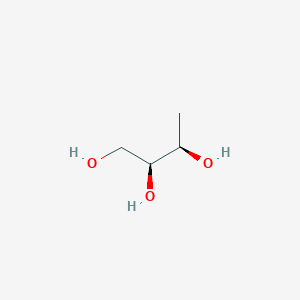
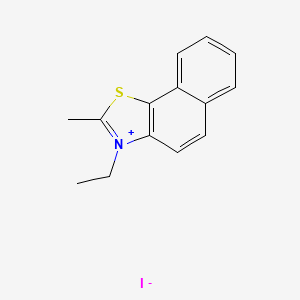
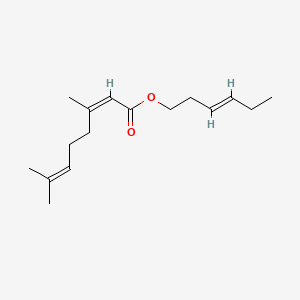

![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)

